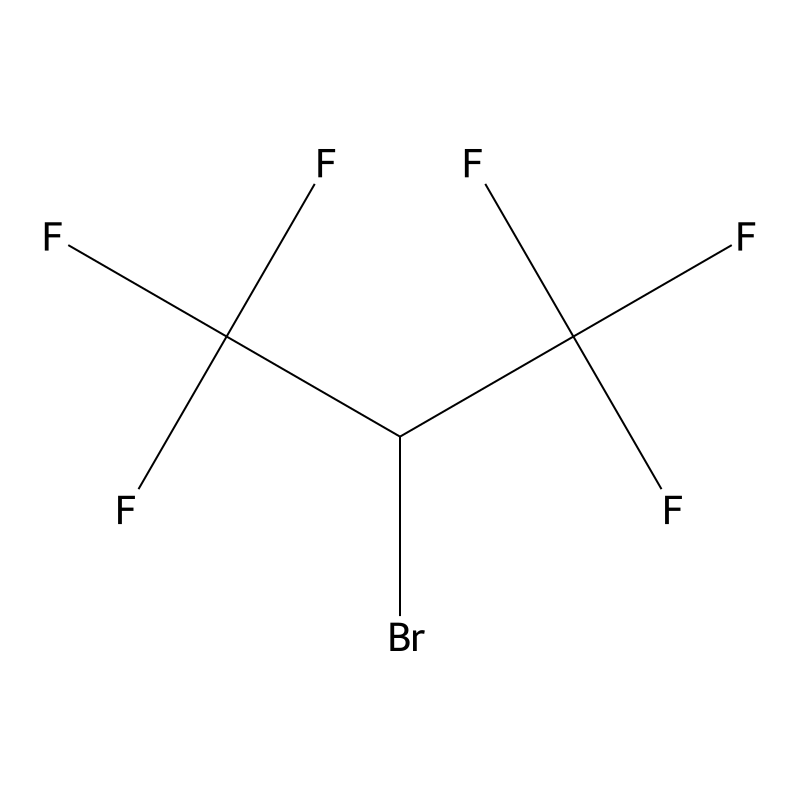

2-Bromo-1,1,1,3,3,3-hexafluoropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability

The compound can be commercially purchased from a few chemical suppliers, primarily as a reference standard for research purposes [, ]. This suggests that it might be used in studies involving the identification and characterization of other chemicals.

Limited Literature

A search of scientific databases yielded no recent publications specifically focusing on the research applications of 2-Bromo-1,1,1,3,3,3-hexafluoropropane.

Fluorine Chemistry

The presence of six fluorine atoms makes it a highly fluorinated molecule, a class of compounds with unique properties and potential applications in various fields, including materials science, medicinal chemistry, and refrigeration.

Organic Synthesis

The bromo-methyl group (CH2Br) can be a useful functional group in organic synthesis, allowing for further chemical transformations to create more complex molecules.

2-Bromo-1,1,1,3,3,3-hexafluoropropane is an organofluorine compound characterized by the presence of both bromine and fluorine atoms. Its chemical formula is C3HBrF6, and it has a molecular weight of 230.934 g/mol. This compound is of particular interest due to its unique properties, which make it valuable in various scientific and industrial applications. It is commonly used as a building block in the synthesis of more complex organofluorine compounds and has potential applications in biochemistry and pharmaceuticals .

- Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions to form alcohols.

- Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to yield alkenes like hexafluoropropene.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.

- Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide under anhydrous conditions.

Major Products Formed- From substitution reactions: 2-Hydroxymethyl-1,1,1,3,3,3-hexafluoropropane.

- From elimination reactions: Hexafluoropropene .

- From substitution reactions: 2-Hydroxymethyl-1,1,1,3,3,3-hexafluoropropane.

- From elimination reactions: Hexafluoropropene .

Research into the biological activity of 2-Bromo-1,1,1,3,3,3-hexafluoropropane indicates potential applications in drug development and biochemical assays. Its fluorinated structure may enhance the pharmacological properties of compounds in which it is incorporated. Investigations are ongoing to explore its efficacy and safety in various biological contexts .

The synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoropropane typically involves the bromination of 1,1,1,3,3,3-hexafluoropropane. This can be achieved by reacting it with bromine in the presence of a suitable catalyst under controlled conditions. Industrial production often utilizes large-scale bromination processes optimized for maximum yield and purity through continuous flow reactors and advanced separation techniques .

2-Bromo-1,1,1,3,3,3-hexafluoropropane has several noteworthy applications:

- Chemistry: Serves as a building block for synthesizing more complex organofluorine compounds.

- Biology: Investigated for use in biochemical assays and as a labeling reagent.

- Medicine: Explored for its potential in drug development.

- Industry: Utilized in producing specialty polymers and as a reagent in various industrial chemical processes .

Studies on the interactions of 2-Bromo-1,1,1,3,3,3-hexafluoropropane with other chemical species are essential for understanding its reactivity and potential applications. The compound's reactivity towards nucleophiles and bases is particularly significant due to the presence of the bromine atom as a leaving group. This aspect facilitates substitution and elimination reactions that are crucial for its utility in synthetic organic chemistry .

Several compounds share structural similarities with 2-Bromo-1,1,1,3,3,3-hexafluoropropane. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1-Bromo-1,1,2,3,3,3-hexafluoropropane | C3HBrF6 | Contains an additional fluorine atom compared to 2-bromo compound. |

| 2-Bromo-3,3,3-trifluoropropene | C3HBrF3 | A different structural isomer that may exhibit distinct reactivity patterns. |

| 3-Bromo-1,1,1-trifluoropropane | C3HBrF3 | Similar reactivity but differs in bromine position affecting its chemical behavior. |

Uniqueness

The uniqueness of 2-Bromo-1,1,1,3,3,3-hexafluoropropane lies in its specific arrangement of bromine and fluorine atoms which influences its reactivity profile and potential applications in various fields including medicinal chemistry and materials science .

The synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoropropane has historically been approached through various methodologies, with malononitrile serving as a key precursor in early development efforts [1]. Malononitrile, a compound with the formula CH₂(CN)₂, contains two cyano groups on the same carbon atom, making it particularly reactive and suitable for transformation into fluorinated compounds [1] [2]. The pioneering work in this area demonstrated that malononitrile could be effectively converted to hexafluoropropane derivatives through carefully controlled reaction conditions [1].

Early synthetic approaches involved the direct reaction of malononitrile with fluorinating and brominating agents to achieve the desired transformation [1]. These methods were developed as alternatives to traditional chlorine replacement reactions, which often resulted in undesirable side products and low yields [1]. The historical significance of these approaches lies in their ability to produce 2-Bromo-1,1,1,3,3,3-hexafluoropropane in a more direct manner than previously established methods [1] [3].

A breakthrough in the historical synthesis came with the discovery that malononitrile could react with bromine trifluoride (BrF₃) to produce 2-Bromo-1,1,1,3,3,3-hexafluoropropane in a one-step process [1]. This represented a significant advancement over multi-step procedures that required toxic reagents such as sulfur tetrafluoride [1]. The reaction proceeds through a complex transformation where both cyano groups are converted to trifluoromethyl groups while simultaneously incorporating a bromine atom at the central carbon position [1] [4].

Table 1: Historical Reaction Conditions for Malononitrile-Based Synthesis

| Parameter | Typical Range | Effect on Product Formation |

|---|---|---|

| Temperature | 35-45°C | Higher temperatures led to decomposition of intermediates |

| Reaction Time | 0.5-1 hour | Extended times increased bromination at the central carbon |

| Solvent | Solvent-free | Absence of solvent favored direct conversion |

| Bromine Addition | 3.9 mmol per reaction | Served as a moderator for the reaction |

The historical approaches also explored the use of malononitrile derivatives as starting materials [3]. These modifications to the basic malononitrile structure allowed for fine-tuning of the reaction pathways and improved selectivity toward the desired 2-Bromo-1,1,1,3,3,3-hexafluoropropane product [3]. Research findings indicated that the presence of electron-withdrawing groups on the malononitrile could influence the distribution of mono-brominated versus di-brominated products [1] [3].

Modern Fluorination Techniques Using Bromine Trifluoride

Modern fluorination techniques for the synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoropropane have significantly evolved, with bromine trifluoride (BrF₃) emerging as a powerful fluorinating agent [5] [6]. Bromine trifluoride, a straw-colored liquid at room temperature, possesses unique properties that make it particularly effective for introducing multiple fluorine atoms into organic compounds [5]. Its T-shaped molecular structure, with two electron lone pairs on the bromine center, contributes to its high reactivity and selectivity in fluorination reactions [5].

The contemporary approach to synthesizing 2-Bromo-1,1,1,3,3,3-hexafluoropropane using bromine trifluoride involves a direct reaction with appropriate precursors under controlled conditions [1] [6]. Unlike historical methods that often required multiple steps and harsh conditions, modern techniques utilize the dual functionality of bromine trifluoride as both a fluorinating and brominating agent [6]. This dual role allows for the simultaneous introduction of fluorine atoms at the terminal positions and a bromine atom at the central carbon [1] [6].

A significant advancement in modern fluorination techniques is the development of reaction systems that can effectively handle bromine trifluoride while maintaining selectivity [6]. These systems typically operate without solvents, as bromine trifluoride can react with most conventional organic solvents [5] [6]. The reaction is typically conducted in specialized reactors with precise temperature control, allowing for the safe and efficient conversion of precursors to 2-Bromo-1,1,1,3,3,3-hexafluoropropane [6] [7].

The mechanism of fluorination using bromine trifluoride involves its ability to act as both a fluoride donor and an oxidizing agent [5] [7]. In the context of 2-Bromo-1,1,1,3,3,3-hexafluoropropane synthesis, bromine trifluoride undergoes a complex reaction with the precursor, resulting in the replacement of hydrogen atoms with fluorine atoms and the introduction of a bromine atom at the central carbon position [1] [5]. This process is facilitated by the unique electronic properties of bromine trifluoride, which can form various intermediates during the reaction [5] [7].

Table 2: Modern Reaction Parameters for Bromine Trifluoride Fluorination

| Parameter | Optimal Conditions | Impact on Synthesis |

|---|---|---|

| Temperature | 35-45°C | Maintains reactivity while preventing decomposition |

| Pressure | Atmospheric to 690 kPa | Higher pressures increase reaction rate |

| BrF₃ Addition Rate | Controlled, sequential addition | Prevents exothermic runaway reactions |

| Reaction Vessel | Glass or metal with appropriate coating | Resists corrosive effects of BrF₃ |

Recent research has also focused on improving the efficiency and selectivity of bromine trifluoride-mediated fluorination through the use of catalysts and reaction modifiers [6] [8]. These additives can influence the reaction pathway, leading to higher yields of 2-Bromo-1,1,1,3,3,3-hexafluoropropane and reduced formation of side products [6]. The development of these enhanced fluorination techniques represents a significant advancement in the field of organofluorine chemistry [9] [8].

Mechanistic Studies of Halogen Exchange Reactions

Mechanistic studies of halogen exchange reactions in the context of 2-Bromo-1,1,1,3,3,3-hexafluoropropane synthesis have provided valuable insights into the fundamental processes governing these transformations [10] [11]. Halogen exchange reactions, also known as Halex reactions, involve the substitution of one halogen atom for another and play a crucial role in the preparation of various fluorinated compounds, including 2-Bromo-1,1,1,3,3,3-hexafluoropropane [11].

The mechanism of halogen exchange in fluorinated propanes typically proceeds through either nucleophilic or radical pathways, depending on the specific reaction conditions and reagents employed [10] [11]. In nucleophilic halogen exchange, a fluoride ion acts as a nucleophile, displacing another halogen atom such as chloride or bromide [11]. This process is particularly relevant in the synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoropropane when starting from chlorinated precursors [10] [11].

Research has demonstrated that the electronic environment around the carbon atom significantly influences the rate and selectivity of halogen exchange reactions [10]. The presence of electron-withdrawing fluorine atoms adjacent to the reaction center can enhance the electrophilicity of the carbon atom, facilitating nucleophilic attack by fluoride ions [10] [11]. This electronic effect is particularly pronounced in the case of 2-Bromo-1,1,1,3,3,3-hexafluoropropane, where the trifluoromethyl groups create a highly polarized environment [10].

Detailed mechanistic investigations have revealed that halogen exchange reactions in fluorinated propanes often involve the formation of carbanionic intermediates [10]. These intermediates can undergo further reactions, including elimination and rearrangement, which can affect the final product distribution [10] [12]. Understanding these mechanistic nuances has been essential for developing selective synthesis routes to 2-Bromo-1,1,1,3,3,3-hexafluoropropane [12] [10].

Table 3: Key Intermediates in Halogen Exchange Reactions for 2-Bromo-1,1,1,3,3,3-hexafluoropropane

| Intermediate Type | Structure Characteristics | Role in Reaction Pathway |

|---|---|---|

| Carbanionic Species | Negative charge at central carbon | Precursor to halogen substitution |

| Radical Intermediates | Unpaired electron at reaction center | Involved in radical-mediated exchanges |

| Fluoride Complexes | Coordination of fluoride to carbon | Facilitates nucleophilic substitution |

| Transition States | Partial bonds to entering/leaving halogens | Determines reaction kinetics and selectivity |

Recent studies have also explored the role of solvent effects in halogen exchange reactions [11]. The choice of solvent can significantly impact the reaction outcome by influencing the nucleophilicity of the fluoride ion and stabilizing reaction intermediates [11]. Dipolar aprotic solvents have been found to be particularly effective for halogen exchange reactions in the synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoropropane, as they can enhance the reactivity of fluoride ions while maintaining their nucleophilicity [11].

The mechanistic understanding of halogen exchange reactions has been further enhanced through computational studies [10]. These studies have provided detailed insights into the energy profiles of various reaction pathways, helping to explain experimental observations and guide the development of improved synthetic methods [10]. The combination of experimental and computational approaches has been instrumental in elucidating the complex mechanisms involved in the synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoropropane [10] [12].

Optimization of Radical-Mediated Bromination Processes

The optimization of radical-mediated bromination processes represents a critical advancement in the synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoropropane, offering enhanced selectivity and efficiency compared to traditional methods [13] [14]. Radical bromination involves the generation of bromine radicals that can selectively attack specific carbon positions in fluorinated propane derivatives, leading to the formation of the desired brominated product [13]. This approach has gained significant attention due to its ability to operate under milder conditions and provide greater control over the bromination site [13] [14].

A fundamental aspect of optimizing radical-mediated bromination processes is the careful selection of radical initiators and reaction conditions [14] [15]. Various initiators, including peroxides, azo compounds, and photochemical systems, have been investigated for their effectiveness in generating bromine radicals for the bromination of fluorinated propanes [14]. Research has shown that the choice of initiator can significantly influence the reaction rate, selectivity, and overall yield of 2-Bromo-1,1,1,3,3,3-hexafluoropropane [15] [14].

Temperature control has emerged as a critical parameter in the optimization of radical bromination processes [15]. Studies have demonstrated that maintaining precise temperature ranges can enhance the selectivity toward mono-bromination at the central carbon position, which is essential for the synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoropropane [15] . Typically, lower temperatures favor selective bromination, while higher temperatures can lead to multiple bromination sites and reduced selectivity [15] [14].

Table 4: Optimization Parameters for Radical-Mediated Bromination

| Parameter | Optimized Range | Effect on 2-Bromo-1,1,1,3,3,3-hexafluoropropane Formation |

|---|---|---|

| Temperature | 20-50°C | Controls radical generation rate and selectivity |

| Bromine Source | Elemental Br₂ or NBS | Influences radical concentration and reaction kinetics |

| Initiator Concentration | 1-5 mol% | Affects reaction rate and completion time |

| Reaction Time | 1-4 hours | Determines conversion and prevents over-bromination |

| Light Intensity (for photochemical methods) | Moderate UV exposure | Controls radical generation in photoinitiated processes |

Recent advances in radical bromination have explored the use of flow chemistry techniques to improve the control and safety of the bromination process [17]. Continuous flow systems allow for precise control of reaction parameters, including residence time, mixing efficiency, and temperature, leading to improved reproducibility and scalability in the synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoropropane [17]. These systems also offer the advantage of generating and consuming reactive bromine species in situ, reducing the hazards associated with handling elemental bromine [17].

The mechanistic understanding of radical-mediated bromination has been enhanced through detailed kinetic studies [13] [18]. These investigations have revealed that the selectivity of bromination in fluorinated propanes is influenced by both steric and electronic factors [13]. The presence of electron-withdrawing trifluoromethyl groups creates a unique electronic environment that can direct the bromination to the central carbon position, facilitating the formation of 2-Bromo-1,1,1,3,3,3-hexafluoropropane [13] [18].